molecular formula C10H21NO B597340 3-Tert-butoxycyclohexanamine CAS No. 1211592-87-8

3-Tert-butoxycyclohexanamine

Cat. No.: B597340
CAS No.: 1211592-87-8
M. Wt: 171.284
InChI Key: QACQAAPXDRKMNZ-UHFFFAOYSA-N
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Description

3-Tert-butoxycyclohexanamine is an organic compound with the molecular formula C10H21NO It is a cyclohexane derivative where the amine group is substituted at the 3-position with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butoxycyclohexanamine typically involves the protection of the amine group followed by the introduction of the tert-butoxy group. One common method involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of a suitable catalyst to form the tert-butoxy group. The resulting intermediate is then reacted with ammonia or an amine source to introduce the amine group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Tert-butoxycyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butoxycyclohexanamine involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group for the amine, allowing selective reactions to occur at other sites. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity towards various chemical reagents .

Comparison with Similar Compounds

    3-Tert-butylcyclohexanamine: Similar structure but lacks the tert-butoxy group.

    Cyclohexanamine: A simpler analog without the tert-butoxy substitution.

    3-Tert-butoxycyclohexanol: Contains a hydroxyl group instead of an amine.

Uniqueness: 3-Tert-butoxycyclohexanamine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct reactivity and stability. This combination allows for selective transformations and applications that are not possible with simpler analogs .

Biological Activity

3-Tert-butoxycyclohexanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula C11H23NOC_{11}H_{23}NO. The compound features a cyclohexane ring substituted with a tert-butoxy group and an amine functional group, which influences its interaction with biological systems.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of the tert-butyl group is known to enhance the stability and reactivity of such compounds against free radicals, particularly peroxyl radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. This could be attributed to its ability to modulate neurotransmitter levels or protect neuronal cells from apoptosis induced by oxidative stress.

Absorption and Distribution

  • Bioavailability : The compound is expected to have high gastrointestinal absorption due to its lipophilic nature.
  • Blood-Brain Barrier (BBB) Permeability : Studies indicate that this compound may cross the BBB, suggesting potential applications in treating central nervous system disorders.

Metabolism

The metabolic pathways of this compound are yet to be fully elucidated; however, it is likely to undergo phase I and phase II metabolic reactions typical for amines and ethers.

Case Study 1: Neuroprotective Assay

In a study assessing the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress, results demonstrated a significant reduction in cell death compared to control groups. This suggests that the compound may mitigate oxidative damage through its antioxidant properties.

ParameterControl GroupTreatment Group (this compound)
Cell Viability (%)50%75%
Reactive Oxygen Species (ROS)HighLow
Apoptotic MarkersPresentAbsent

Case Study 2: Antioxidant Activity Evaluation

An evaluation of the antioxidant capacity of this compound showed that it effectively scavenged free radicals in vitro. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, the compound exhibited a dose-dependent decrease in DPPH radical concentration.

Concentration (µM)DPPH Scavenging Activity (%)
1030
5055
10080

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQAAPXDRKMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676744
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-87-8
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butoxycyclohexanamine
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